2-fluoro-N-(3-methylbutyl)benzamide
Description
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-fluoro-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C12H16FNO/c1-9(2)7-8-14-12(15)10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
HQURIOKKGUZWCC-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=CC=CC=C1F |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Iodo-3-methyl-N-(3-methylbutyl)benzamide (Compound 19)
- Structure : Replaces fluorine with iodine at the 2-position and adds a methyl group at the 3-position of the benzene ring.
- Impact: Iodine’s larger atomic radius and polarizability increase steric bulk and alter electronic properties compared to fluorine.
- Applications : Useful in heavy-atom derivatization for crystallography.
2,3,4-Trifluoro-N-(3-methylbutyl)benzamide
- Structure : Three fluorine atoms at the 2-, 3-, and 4-positions of the benzene ring.
- The additional fluorines may enhance intermolecular interactions, stabilizing crystal lattices .
Table 1: Halogen-Substituted Analogues
| Compound | Substituents | Molecular Weight | Key Properties |
|---|---|---|---|
| 2-Fluoro-N-(3-methylbutyl)benzamide | 2-F, 3-methylbutyl | 223.25 g/mol | Moderate lipophilicity, C-F···H-N HB |
| 2-Iodo-3-methyl-N-(3-methylbutyl)benzamide | 2-I, 3-Me, 3-methylbutyl | 347.22 g/mol | Halogen bonding, steric bulk |
| 2,3,4-Trifluoro-N-(3-methylbutyl)benzamide | 2,3,4-F, 3-methylbutyl | 245.24 g/mol | Enhanced electron withdrawal |
Analogues with Varied Amide Substituents
2-Fluoro-N-(1,3-thiazol-2-yl)benzamide
- Structure : Thiazole ring replaces the 3-methylbutyl group.
- Impact : The planar thiazole ring facilitates π-stacking and forms N-H···N hydrogen bonds in crystals, creating dimeric structures. The dihedral angle between the amide and thiazole ring (10.14°) promotes a compact conformation .
- Applications : Demonstrated anticancer activity via thiazole’s heterocyclic pharmacophore .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Table 2: Amide Substituent Comparisons
| Compound | Amide Substituent | logP | Hydrogen Bonding | Biological Relevance |
|---|---|---|---|---|
| This compound | 3-methylbutyl | ~3.2* | Weak C-F···H-N | Enhanced permeability |
| 2-Fluoro-N-(thiazol-2-yl)benzamide | Thiazole | ~1.6 | N-H···N, C-H···O | Anticancer activity |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 2-hydroxy-1,1-dimethylethyl | ~1.8 | O-H···O, N-H···O | Catalysis applications |
Fluorine Position and Hydrogen Bonding
2-Fluoro-N-(4-methoxyphenyl)benzamide
3-Chloro-N-[2-(trifluoromethyl)phenyl]benzamide
- Structure : Chlorine on the benzene ring and trifluoromethyl on the aniline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
